3-Fluoro-2,6-dimethylpyridin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-2,6-dimethylpyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-4-3-6(9)7(8)5(2)10-4/h3H,1-2H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUOSTIQQILGJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693610 | |
| Record name | 3-Fluoro-2,6-dimethylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3726-29-2 | |
| Record name | 3-Fluoro-2,6-dimethylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches to 3 Fluoro 2,6 Dimethylpyridin 4 Amine
Precursor Synthesis and Starting Material Considerations
The synthesis of the target compound often commences with commercially available or readily accessible precursors. A common starting material is 2,6-dimethylpyridin-4-amine (B184052) or its derivatives. The presence of the amino and methyl groups on the pyridine (B92270) ring influences the reactivity and regioselectivity of subsequent fluorination steps. For instance, the amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. However, in the case of 2,6-dimethylpyridin-4-amine, the positions ortho to the amino group (positions 3 and 5) are sterically hindered by the adjacent methyl groups.
Strategic Introduction of the Fluorine Atom
The introduction of the fluorine atom onto the 2,6-dimethylpyridine (B142122) scaffold is a key transformation in the synthesis of 3-Fluoro-2,6-dimethylpyridin-4-amine. This can be accomplished through various fluorination methods, broadly categorized as electrophilic fluorination and nucleophilic aromatic substitution (SNAr).
Electrophilic Fluorination Techniques
Electrophilic fluorination involves the use of a reagent that delivers an electrophilic fluorine species ("F+"). These methods are particularly useful for the direct fluorination of electron-rich aromatic and heteroaromatic compounds.
N-Fluoropyridinium salts are a class of electrophilic fluorinating agents that have been widely used in organic synthesis. benthamscience.comgoogle.comnih.govnih.govrsc.org These reagents are generally stable, easy to handle, and offer a range of reactivities depending on the substituents on the pyridine ring and the nature of the counterion. benthamscience.comnih.gov Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are also commonly employed for electrophilic fluorination. nih.govresearchgate.net
The reaction typically involves the direct treatment of the substrate, such as 2,6-dimethylpyridin-4-amine, with the N-fluoropyridinium salt in a suitable solvent. The electron-donating amino group at the 4-position activates the pyridine ring towards electrophilic attack, facilitating the introduction of the fluorine atom.
| Reagent | Description |
| N-Fluoropyridinium salts | A class of electrophilic fluorinating agents with tunable reactivity. benthamscience.comgoogle.comnih.govnih.gov |
| N-fluorobenzenesulfonimide (NFSI) | A common electrophilic fluorinating reagent. researchgate.net |
| Selectfluor® | A commercially available, powerful electrophilic fluorinating agent. nih.gov |
The regioselectivity of electrophilic fluorination on substituted pyridines is governed by the electronic and steric effects of the substituents. In the case of 2,6-dimethylpyridin-4-amine, the amino group strongly directs the incoming electrophile to the ortho positions (3 and 5). Due to the symmetry of the molecule, fluorination at either position 3 or 5 leads to the same product. The methyl groups at positions 2 and 6 can exert some steric hindrance, potentially influencing the reaction rate but not the regiochemical outcome in this specific case.
While stereocontrol is not a factor in the fluorination of the aromatic pyridine ring itself, it can be a consideration in the fluorination of substituted side chains or in cases where chiral auxiliaries are used to induce enantioselectivity. However, for the synthesis of this compound, the primary concern is achieving the desired regioselectivity on the pyridine core.
Nucleophilic Aromatic Substitution (SNAr) Strategies for Fluorine Incorporation
Nucleophilic aromatic substitution (SNAr) provides an alternative and powerful method for introducing a fluorine atom onto an aromatic ring. researchgate.netnih.govnih.govyoutube.com This strategy involves the displacement of a suitable leaving group by a fluoride (B91410) ion. For SNAr to be effective, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group.
In the context of synthesizing this compound, an SNAr approach would typically start with a precursor that has a good leaving group at the 3-position. Common leaving groups for SNAr reactions include halides (e.g., Cl, Br) and nitro groups. nih.govgoogleapis.com The pyridine ring itself is electron-deficient, which facilitates nucleophilic attack. The presence of other electron-withdrawing groups can further enhance the reactivity of the substrate towards SNAr.
The reaction is carried out by treating the precursor with a source of fluoride ions, such as potassium fluoride (KF), cesium fluoride (CsF), or tetrabutylammonium (B224687) fluoride (TBAF), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. researchgate.netnih.gov The choice of fluoride source and reaction conditions is crucial for achieving high yields and minimizing side reactions.
| Fluoride Source | Common Solvents |
| Potassium Fluoride (KF) | DMF, DMSO |
| Cesium Fluoride (CsF) | DMF, DMSO |
| Tetrabutylammonium Fluoride (TBAF) | THF, DMF |
This approach allows for the late-stage introduction of the fluorine atom, which can be advantageous in multi-step syntheses.
Dearomatization-Hydrogenation Routes from Fluoropyridine Precursors
A significant challenge in the synthesis of fluorinated piperidines from fluoropyridines is the propensity for catalyst poisoning by the pyridine nitrogen and hydrodefluorination under typical hydrogenation conditions. A modern approach to circumvent these issues involves a one-pot dearomatization-hydrogenation sequence. This strategy first breaks the aromaticity of the fluoropyridine precursor, which facilitates a subsequent, complete hydrogenation of the ring without loss of the fluorine substituent.
Rhodium-based catalysts have proven effective for this transformation. The process typically involves a rhodium-carbene catalyst in the presence of a boron-containing reducing agent, such as pinacol (B44631) borane (B79455) (HBpin), to achieve dearomatization. This is followed by hydrogenation using molecular hydrogen (H₂). This one-pot, two-step reaction is highly diastereoselective, yielding all-cis-(multi)fluorinated piperidine (B6355638) derivatives. While this method yields a saturated piperidine ring rather than the aromatic pyridine core of this compound, the underlying principle of activating the fluoropyridine ring through dearomatization is a key strategic concept. For the synthesis of the target aromatic compound, a rearomatization step would be necessary, or the dearomatization would be employed transiently to facilitate other functionalizations.
Electrochemical Fluorination Methods
Electrochemical fluorination (ECF) offers an alternative pathway for introducing fluorine atoms into organic molecules, including pyridine derivatives. google.com This method utilizes an electrochemical cell where the organic substrate is oxidized at the anode in the presence of a fluoride ion source. google.com Common fluorine sources include fluoride salts, anhydrous hydrogen fluoride (HF), and less hazardous complexes like Et₃N·nHF or pyridine·nHF. nih.gov
The Simons process is a well-established ECF method for producing perfluorinated compounds, where all hydrogen atoms are replaced by fluorine. nih.gov However, for selective partial fluorination, which would be required to synthesize a precursor to this compound, more controlled conditions are necessary. Electrochemical partial fluorination (ECF) can be used to introduce single fluorine atoms or small fluorinated groups with high selectivity. nih.gov The mechanism often involves the anodic oxidation of a fluoride ion to generate a highly reactive fluorinating species, which then reacts with the organic substrate. google.com The yield of electrochemical fluorination of alkyl-substituted pyridines can be influenced by the position and number of alkyl groups. For instance, the electrochemical fluorination of 2,6-dimethylpyridine has been reported to yield the corresponding perfluoro-(N-fluoroalkylpiperidine) with a 26% yield.
Regioselective Amination and Methylation Strategies
Achieving the specific 3-fluoro, 4-amino, 2,6-dimethyl substitution pattern requires highly regioselective methods for introducing the amino and methyl groups onto a pre-functionalized pyridine ring.
The introduction of an amino group at the C4 position of a pyridine ring, particularly when a fluorine atom is present at the C3 position, is a critical step. Direct nucleophilic aromatic substitution (SNAr) of a leaving group at the 4-position is a common strategy. A synthetic route to the related compound, 3-fluoro-4-aminopyridine, has been developed starting from 3-fluoropyridine (B146971). This multi-step process involves:
Deprotonation of 3-fluoropyridine with a strong base.
Reaction with carbon dioxide to yield 3-fluoro-4-pyridinecarboxylic acid.
Esterification of the carboxylic acid.
Ammonolysis of the resulting ester to form 3-fluoro-4-pyridinecarboxamide.
A Hofmann degradation reaction on the carboxamide to generate the final 3-fluoro-4-aminopyridine. beilstein-journals.org
Another approach involves the fluorination of a pyridine N-oxide precursor. For example, the direct fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide can produce 3-fluoro-4-nitropyridine (B80604) N-oxide. This intermediate can then be readily converted to 3-fluoro-4-aminopyridine via catalytic hydrogenation, which reduces both the nitro group and the N-oxide. bohrium.com This strategy highlights the utility of N-oxides in activating the pyridine ring for nucleophilic substitution, which is otherwise challenging, especially at the meta-position. bohrium.com
The direct and regioselective introduction of two methyl groups at the C2 and C6 positions of an already substituted pyridine ring via C-H activation is a significant synthetic hurdle. While methods for mono-alkylation at the C2 position using heterobimetallic Rh-Al catalysts exist, and C2,C6-diarylation has been achieved with palladium catalysts, direct C-H dimethylation at these positions is not a well-established, single-step transformation. semanticscholar.org
A more common and strategically sound approach is to construct the 2,6-dimethylpyridine core first, and then introduce the other substituents. The Hantzsch pyridine synthesis is a classical and versatile method for preparing substituted pyridines, including 2,6-dimethylpyridines, from acyclic precursors. This method typically involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and ammonia. This approach allows for the incorporation of the methyl groups at the 2 and 6 positions from the outset. Subsequent functionalization of the resulting pyridine ring at the 3 and 4 positions would then be required to complete the synthesis of the target molecule.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The efficiency of pyridine synthesis and functionalization is highly dependent on the optimization of reaction conditions, particularly the choice of the catalytic system.
A variety of transition-metal catalysts are employed to achieve regioselective C-H functionalization of pyridines, which is crucial for building complex molecules like this compound.
Palladium Catalysts: Palladium-based systems are widely used for C-H activation and cross-coupling reactions on pyridine rings. The use of pyridine N-oxides as substrates can facilitate highly selective ortho-alkenylation and arylation. semanticscholar.orgnih.gov For instance, Pd(OAc)₂ can catalyze the C2-arylation of pyridine N-oxides with arylboronic esters. semanticscholar.org The nitrogen atom of the pyridine ring can act as a directing group, guiding the metal catalyst to the ortho C-H bonds. researchgate.net However, this can also lead to catalyst deactivation. researchgate.net
Rhodium Catalysts: Rhodium catalysts are particularly effective for hydrogenation and dearomatization reactions as discussed previously. They are also used for C-H functionalization, such as the C3/C5 methylation of pyridines through a temporary dearomatization strategy. Additionally, Rh(III) catalysts have been used for regioselective C3-H acylmethylation of bipyridine derivatives.
Ruthenium and Cobalt Catalysts: Ruthenium(II) complexes have been shown to catalyze the C6-selective acylmethylation of pyridones using sulfoxonium ylides as carbene precursors. researchgate.net Cobalt(II) catalysts have been employed for the regioselective C3-H coupling of pyridines with diazoacetates.
The choice of catalyst, ligand, solvent, and other additives is critical for controlling the regioselectivity and yield of these transformations. For example, in Pd-catalyzed direct arylation, the use of specific ligands like DavePhos can direct the functionalization to the C6 position of azaindoles.
Below is a table summarizing various catalytic systems used in pyridine functionalization:
| Catalyst System | Reaction Type | Selectivity | Reference(s) |
| Pd(OAc)₂ / Ligand | C-H Arylation / Alkenylation | C2 / C6 | semanticscholar.orgnih.govresearchgate.net |
| Rhodium-Carbene / H₂ | Dearomatization-Hydrogenation | all-cis | |
| Rh(III) Complexes | C-H Acylmethylation | C3 | |
| Ru(II) Complexes | C-H Acylmethylation | C6 (on pyridones) | researchgate.net |
| Co(II) Complexes | C-H Coupling | C3 | |
| Rh-Al Heterobimetallic | C-H Monoalkylation | C2 | semanticscholar.org |
Solvent Effects and Green Chemistry Principles
There is no available research detailing the impact of different solvents on the yield, reaction kinetics, or impurity profile for the synthesis of this compound. The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have not been specifically applied or reported in the context of this compound's synthesis. General green chemistry approaches in organic synthesis often involve the use of safer solvents (e.g., water, ethanol, or supercritical fluids), energy-efficient reaction conditions (e.g., microwave or ultrasound-assisted synthesis), and the use of catalytic reagents over stoichiometric ones. However, the application of these principles to the synthesis of this compound has not been documented.
Large-Scale Synthetic Accessibility and Process Chemistry Considerations
Information regarding the large-scale synthetic accessibility of this compound is not present in the public domain. There are no published reports on pilot-plant or industrial-scale production, which would be necessary to evaluate its large-scale feasibility.
Process chemistry considerations, which are crucial for scaling up a synthesis, are therefore unknown for this compound. These considerations typically include:
Cost and availability of starting materials.
Optimization of reaction conditions (temperature, pressure, concentration) for safety, efficiency, and cost-effectiveness on a large scale.
Development of robust purification and isolation procedures that are amenable to large quantities, avoiding techniques like column chromatography which are often not scalable.
Impurity profiling and control to ensure the final product meets required specifications.
Waste stream management and environmental impact.
Without specific synthetic routes described in the literature, a discussion of these critical process chemistry aspects for this compound cannot be provided.
Despite a comprehensive search for published spectroscopic data for the specific chemical compound This compound , detailed experimental research findings required to populate the requested article structure are not available in the public domain.
To generate a scientifically accurate and non-speculative article with the requested data tables for ¹H, ¹³C, and ¹⁹F NMR, vibrational spectroscopy, and mass spectrometry, direct experimental results from peer-reviewed scientific literature or established chemical databases are necessary.
The search yielded information on related but structurally distinct compounds, as well as general principles of the spectroscopic techniques mentioned. However, using data from analogous molecules would be scientifically inaccurate and would not represent the specific structural and electronic environment of this compound.
Therefore, it is not possible to fulfill the request to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and including detailed research findings and data tables for this particular compound.
Advanced Spectroscopic and Structural Elucidation of 3 Fluoro 2,6 Dimethylpyridin 4 Amine
X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing
No public crystallographic data is available for 3-Fluoro-2,6-dimethylpyridin-4-amine.
Conformation and Torsion Angle Analysis
This analysis is contingent on X-ray crystallography data, which is currently unavailable.
Crystal Lattice Interactions and Supramolecular Assembly
This analysis is contingent on X-ray crystallography data, which is currently unavailable.
Reactivity and Reaction Mechanisms of 3 Fluoro 2,6 Dimethylpyridin 4 Amine
Nucleophilic Reactivity of the Amino Group
The primary amino group at the C-4 position is a key center of reactivity, functioning as both a Brønsted-Lowry base and a potent nucleophile in substitution reactions.
Protonation and Basicity Studies
The basicity of 3-Fluoro-2,6-dimethylpyridin-4-amine is primarily attributed to the lone pair of electrons on the exocyclic amino nitrogen and the pyridine (B92270) ring nitrogen. In aminopyridines, protonation typically occurs at the ring nitrogen, as this allows for resonance stabilization of the resulting conjugate acid, with the amino group participating in delocalization of the positive charge. stackexchange.com
The basicity of 4-aminopyridine (B3432731) derivatives is significantly higher than that of pyridine itself (pKa of conjugate acid ≈ 5.2). For instance, 4-aminopyridine has a pKa of 9.17, while the sterically hindered 2,6-dimethylpyridine (B142122) has a pKa of 6.7. libretexts.orgquora.com The powerful electron-donating effect of the amino group at the 4-position increases the electron density at the ring nitrogen, enhancing its ability to accept a proton. This effect is further amplified by resonance stabilization of the pyridinium (B92312) cation formed upon protonation. stackexchange.comlibretexts.org
Amino Group (C4): Strongly increases basicity through resonance and inductive effects.
Methyl Groups (C2, C6): These electron-donating groups slightly increase basicity. For comparison, 2,6-dimethylpyridine (pKa = 6.7) is more basic than pyridine (pKa = 5.2). libretexts.org
Fluoro Group (C3): The electron-withdrawing inductive effect of the fluorine atom is expected to decrease the basicity of the molecule. scientificupdate.com The predicted pKa for the related compound 4-Amino-3-Fluoropyridine is approximately 7.19.
Considering these competing effects, the basicity of this compound is expected to be lower than that of 2,6-dimethyl-4-aminopyridine but significantly higher than that of pyridine.
| Compound | pKa of Conjugate Acid | Key Structural Features |
| Pyridine | 5.2 | Parent heterocycle |
| 2,6-Dimethylpyridine | 6.7 | Two electron-donating methyl groups |
| 4-Aminopyridine | 9.17 | Strong electron-donating amino group at C4 |
| 4-Dimethylaminopyridine (B28879) (DMAP) | 9.7 | Enhanced electron donation from dimethylamino group |
| 4-Amino-3-Fluoropyridine | 7.19 (Predicted) | Electron-withdrawing fluorine at C3 |
Amidation and Acylation Reactions
The lone pair of electrons on the nitrogen of the amino group makes it a strong nucleophile, readily participating in reactions with electrophilic acylating agents. These reactions, such as amidation and acylation, are fundamental for forming amide bonds, a common linkage in many biologically active molecules. ucl.ac.uk
The reaction typically proceeds via a nucleophilic acyl substitution mechanism. The amino group attacks the carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride), leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of a leaving group (e.g., chloride or carboxylate) yields the corresponding amide.
Common acylating agents used in these transformations include:
Acyl Chlorides: Highly reactive, often requiring a non-nucleophilic base to scavenge the HCl byproduct.
Acid Anhydrides: Less reactive than acyl chlorides but effective, with the reaction sometimes catalyzed by a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). wikipedia.org
Carboxylic Acids: Require activation with coupling agents (e.g., carbodiimides) to facilitate amide bond formation.
A relevant example is the benzoylation of 3-fluoro-4-aminopyridine, an intermediate step in the synthesis of a related piperidine (B6355638) derivative. scientificupdate.com This demonstrates the feasibility of acylating the amino group even with the fluorine substituent present on the ring. The reaction of this compound with an acylating agent like acetyl chloride would be expected to proceed efficiently to form N-(3-fluoro-2,6-dimethylpyridin-4-yl)acetamide.
Electrophilic Reactivity of the Pyridine Ring
While the pyridine ring is generally considered electron-deficient and resistant to electrophilic aromatic substitution, the presence of the strongly activating amino group and two methyl groups significantly enhances the nucleophilicity of the ring in this compound, directing electrophiles to specific positions.
Directed Ortho-Metallation (DoM) Strategies
Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate that can be trapped by various electrophiles. wikipedia.orgorganic-chemistry.org
The amino group is a potent DMG, although it is often protected (e.g., as an amide or carbamate) to prevent acid-base reactions with the organolithium base. In the case of this compound, the amino group would strongly direct metallation to the only available ortho position, C-5. The fluorine atom at C-3 may also exert a directing effect. Studies on 3-fluoropyridine (B146971) have shown that lithiation can be selectively directed to either the C-2 or C-4 position depending on the reaction conditions, highlighting the influence of the fluorine atom. researchgate.net A patent for the synthesis of 3-fluoro-4-aminopyridine utilizes the deprotonation of 3-fluoropyridine at the C-4 position with a strong base, followed by reaction with carbon dioxide. google.com
For this compound, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) would be expected to selectively deprotonate the C-5 position. The resulting organolithium species could then be quenched with a variety of electrophiles (e.g., I₂, DMF, Me₃SiCl) to introduce new functional groups at this position.
Reactivity towards Electrophiles at Unsubstituted Positions
The C-5 position of this compound is highly activated towards electrophilic aromatic substitution. The directing effects of the substituents align to increase the electron density at this position:
Amino Group (C4): A powerful ortho,para-director, strongly activating the ortho C-3 and C-5 positions.
Methyl Groups (C2, C6): Weakly activating ortho,para-directors.
Fluoro Group (C3): A deactivating ortho,para-director.
The cumulative effect is a strong activation of the C-5 position, making it the primary site for electrophilic attack. Reactions such as halogenation (e.g., bromination) would be expected to occur selectively at this site. For example, the bromination of 2-aminopyridine (B139424) occurs at the 5-position, which is para to the activating amino group. rsc.org Similarly, aromatic amines can be selectively monobrominated at the position para to the amino group. researchgate.net Given the powerful activating nature of the C-4 amino group, electrophilic substitution on this compound is predicted to proceed readily at the C-5 position.
Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Pyridine Ring
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-poor aromatic and heteroaromatic rings. The reaction typically requires an electron-withdrawing group to activate the ring towards nucleophilic attack and a good leaving group. semanticscholar.org
In this compound, the fluorine atom can act as a leaving group. However, the pyridine ring is substituted with three electron-donating groups (one amino, two methyl), which decrease its electrophilicity and thus deactivate it towards SNAr. Pyridines without additional electron-withdrawing groups are generally poor substrates for SNAr. nih.gov
Despite this deactivation, SNAr reactions involving the displacement of fluoride (B91410) from a pyridine ring are known, particularly if the nucleophile is strong or if the reaction is conducted under forcing conditions. nih.govacs.org For instance, the amination of 2-fluoropyridine (B1216828) can be achieved using lithium amides under mild conditions without transition-metal catalysis. researchgate.net
The synthesis of 3-fluoro-4-aminopyridine has been achieved via a nucleophilic substitution pathway on a highly activated precursor, 3-bromo-4-nitropyridine (B1272033) N-oxide. nih.gov Fluoride displaces the bromide at the 3-position, and subsequent reduction of the nitro group and N-oxide yields the final product. This demonstrates that substitution at the C-3 position is feasible on an appropriately activated pyridine ring. For the title compound, displacing the C-3 fluorine via an SNAr mechanism would likely be challenging and require harsh reaction conditions or a highly reactive nucleophile due to the presence of the deactivating amino and methyl groups.
Replacement of the Fluorine Atom by Various Nucleophiles
The replacement of a fluorine atom on an aromatic ring typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In pyridine systems, the ring nitrogen atom activates the C-2 and C-4 positions towards nucleophilic attack. stackexchange.com However, in this compound, the fluorine is located at the C-3 position, which is not electronically activated by the ring nitrogen. nih.gov Furthermore, the presence of the electron-donating 4-amino and 2,6-dimethyl groups deactivates the ring toward nucleophilic attack, making the direct replacement of the 3-fluoro substituent challenging under standard SNAr conditions.
While reactions for this specific molecule are not widely documented, the reactivity of other fluoropyridines provides insight. For instance, 2-fluoropyridines, which are activated for substitution, react with a range of nucleophiles under relatively mild conditions. acs.orgnih.gov In contrast, substitutions at the C-3 position require harsher conditions or the presence of strong electron-withdrawing groups elsewhere on the ring. nih.gov An alternative strategy to enhance reactivity at the meta position involves the temporary formation of a pyridine N-oxide, which can activate the ring for nucleophilic substitution. nih.gov
Below is a table summarizing typical nucleophilic substitution reactions on activated 2-fluoropyridine systems, which illustrates the scope of nucleophiles used in such transformations.
| Nucleophile Source | Nucleophile | Product Type | Reference |
| R-OH / Base | RO⁻ | Alkoxy-pyridine | acs.org |
| Ar-OH / Base | ArO⁻ | Aryloxy-pyridine | acs.org |
| R-NH₂ | R-NH⁻ | Amino-pyridine | acs.org |
| R-SH / Base | RS⁻ | Thioether | acs.org |
| KCN | CN⁻ | Cyano-pyridine | acs.org |
This table represents the reactivity of activated fluoropyridines (e.g., 2-fluoropyridine) and serves as a general guide. The reactivity of the C-3 fluorine in the title compound is expected to be significantly lower.
Mechanistic Investigations of SNAr Pathways
The classical SNAr mechanism is a two-step process involving addition and elimination. masterorganicchemistry.com The first step, which is typically rate-determining, involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The aromaticity of the ring is temporarily broken in this stage. In the second step, the leaving group is expelled, and aromaticity is restored.
The stability of the Meisenheimer complex is crucial for the reaction to proceed. When nucleophilic attack occurs at the C-2 or C-4 positions of a pyridine ring, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com For an attack at the C-3 position, this stabilizing resonance structure is not possible, resulting in a higher energy intermediate and a slower reaction rate.
In SNAr reactions of haloarenes, the reactivity often follows the trend F > Cl > Br > I, known as the "element effect." imperial.ac.uk This is because the high electronegativity of fluorine strongly stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex, accelerating the rate-determining addition step. nih.gov Kinetic studies on the reaction of 2-halopyridines with sodium ethoxide show that 2-fluoropyridine reacts 320 times faster than 2-chloropyridine, confirming this effect. nih.gov More recent computational and experimental work has also identified concerted SNAr (cSNAr) pathways where the bond-forming and bond-breaking steps are synchronous, avoiding a discrete Meisenheimer intermediate, though this is less typical for activated fluoroarenes. researchgate.net
C-H Functionalization Reactions
Direct C-H functionalization is a powerful strategy for modifying aromatic cores without the need for pre-functionalized starting materials. However, the electron-deficient nature of the pyridine ring makes it a challenging substrate for many C-H activation reactions. researchgate.netnih.gov The regioselectivity of such reactions on this compound is determined by the directing effects of the substituents and the reaction conditions employed.
Regioselective C-H Activation at Pyridine Positions
The target molecule has two distinct types of C-H bonds available for functionalization: the aromatic C-H bond at the C-5 position and the sp³ C-H bonds of the two methyl groups.
C-5 Position: The pyridine nitrogen tends to disfavor C-H activation at the adjacent C-2 and C-6 positions in many catalytic cycles due to electronic repulsion or catalyst coordination. nih.gov The 4-amino group can act as a directing group, potentially favoring functionalization at the C-3 and C-5 positions.
Methyl Groups: The methyl groups at C-2 and C-6 are analogous to those in 2,6-lutidine. These "benzylic-like" C-H bonds are often more susceptible to activation and functionalization than the aromatic C-H bonds of the pyridine ring itself. acs.orgwikipedia.org
Therefore, a competition exists between functionalization at the C-5 position on the ring and reactions involving the methyl substituents. The outcome would be highly dependent on the specific catalyst and reaction conditions used.
Direct Alkylation and Arylation Strategies
Direct arylation of pyridines is often achieved using palladium or rhodium catalysts with an aryl halide as the coupling partner. acs.orgnih.gov The regioselectivity is a key challenge. While methods exist for the C-2 or C-4 arylation of simple pyridines, achieving selectivity on a polysubstituted, electron-rich system like this compound is complex. Activation of the pyridine via the formation of N-iminopyridinium ylides has been shown to facilitate palladium-catalyzed direct arylation at the C-2 position. acs.org
Direct alkylation is less common but can be achieved through various means, including radical-based methods or transition metal-catalyzed cross-coupling reactions. The presence of the activated methyl groups in this compound suggests that functionalization at these positions might be a competing or even favored pathway.
Ring Transformation and Rearrangement Reactions
The transformation of the pyridine skeleton into other carbo- or heterocyclic systems represents an advanced synthetic strategy. One established mechanism for such transformations is the Addition of Nucleophile, Ring-Opening, and Ring-Closing (ANRORC) pathway. nih.gov This process is typically initiated by the addition of a strong nucleophile (like an amide ion) to an electron-deficient position on the pyridine ring, leading to the opening of the ring, followed by a recyclization event to form a new ring system. researchgate.net Other methodologies, such as rhodium carbenoid-induced ring expansions, have been developed to synthesize pyridines from other heterocycles like isoxazoles. nih.gov While these transformations are known within the broader class of pyridine chemistry, specific examples involving the rearrangement or ring transformation of this compound are not prominently featured in the literature.
Mechanistic Insights via Kinetic and Isotopic Studies
Mechanistic studies are essential for understanding and optimizing chemical reactions. Kinetic studies, which measure reaction rates under varying conditions, can help determine the rate law and identify the rate-determining step of a reaction. For SNAr reactions, kinetic data have been instrumental in confirming the two-step addition-elimination mechanism and quantifying the superior leaving group ability of fluorine compared to other halogens. nih.gov
Deuterium (B1214612) Kinetic Isotope Effects
No published research data specifically detailing the deuterium kinetic isotope effects for reactions involving this compound could be located. Such studies would be invaluable in determining, for example, whether the N-H bond of the amine group or a C-H bond on the methyl or pyridine ring is cleaved during the rate-limiting step of a given reaction.
Reaction Coordinate Analysis
A search of the scientific literature did not yield any studies on the reaction coordinate analysis of chemical transformations involving this compound. Computational studies of this nature would provide critical information on the transition state structures and energetic barriers for its reactions, thereby elucidating the precise mechanistic pathways.
Lack of Specific Research Data for this compound Prevents Detailed Computational Analysis
A comprehensive review of available scientific literature reveals a significant gap in computational and theoretical investigations specifically focused on the chemical compound This compound . While general principles of computational chemistry provide a framework for how such analyses would be conducted, specific research findings, data tables, and detailed discussions as requested for this particular molecule are not present in the public domain.
Theoretical studies are fundamental to understanding the electronic and structural properties of molecules. Methodologies such as Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. Similarly, the calculation of charge distribution and the generation of electrostatic potential maps offer insights into a molecule's polarity and potential sites for electrophilic and nucleophilic attack.
Density Functional Theory (DFT) has become a standard tool for computational chemistry, enabling the geometry optimization of molecules to find their most stable conformations. DFT calculations are also widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. Furthermore, these computational methods can be employed to explore reaction pathways and calculate the energies of transition states, providing a deeper understanding of potential chemical reactions involving the molecule.
Despite the power of these computational methods, their application to This compound has not been specifically documented in published research. Consequently, the detailed research findings and specific data points required to populate an in-depth analysis of its electronic structure, spectroscopic properties, and reaction pathways are currently unavailable. Without such foundational research, a scientifically accurate and thorough article on the computational and theoretical investigations of this specific compound cannot be produced at this time.
Further research initiatives would be necessary to generate the specific data required for a detailed computational and theoretical profile of This compound . Such studies would involve dedicated computational experiments to calculate its molecular orbitals, electrostatic potential, optimized geometry, and predicted spectroscopic signatures.
Computational and Theoretical Investigations of 3 Fluoro 2,6 Dimethylpyridin 4 Amine
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic behavior of molecules at an atomic level. For 3-Fluoro-2,6-dimethylpyridin-4-amine, MD simulations would provide insights into its conformational flexibility, solvent interactions, and the collective motions of its constituent atoms. Although direct MD studies on this specific compound are scarce, simulations of related N,N-dimethylpyridin-4-amine (DMAP) based ionic liquids offer valuable analogous data. rsc.orgrsc.orgresearchgate.net These studies typically employ force fields like AMBER to model the interatomic potentials and simulate the system's evolution over time. rsc.org
In solution, this compound is expected to engage in a variety of intermolecular interactions. The primary amine group is a potent hydrogen bond donor, while the pyridine (B92270) nitrogen and the fluorine atom can act as hydrogen bond acceptors. The methyl groups contribute to van der Waals interactions and can influence the solubility in nonpolar solvents. The aromatic pyridine ring can also participate in π-π stacking interactions with other aromatic systems.
In the solid state, these interactions become more ordered and directional, dictating the crystal packing. Computational studies on fluorinated protein-ligand complexes suggest that organic fluorine can participate in hydrogen-bond-like interactions with water molecules, which could influence its hydration and crystal structure. nih.govacs.org The interplay of N-H···N, N-H···F, and C-H···N hydrogen bonds, along with π-π stacking, would be crucial in determining the solid-state architecture. Studies on lutidine derivatives have highlighted the importance of C-H···N interactions in forming chains and sheets in the solid state. researchgate.net
Table 1: Predicted Intermolecular Interactions of this compound
| Interaction Type | Donor/Acceptor in this compound | State |
|---|---|---|
| Hydrogen Bonding | -NH₂ (donor), Pyridine N (acceptor), F (acceptor) | Solution & Solid |
| π-π Stacking | Pyridine ring | Solid |
| Van der Waals | Methyl groups, aromatic ring | Solution & Solid |
| Dipole-Dipole | C-F bond, C-N bonds | Solution & Solid |
The prediction of supramolecular assembly involves understanding how molecules self-organize into larger, ordered structures. For this compound, the combination of strong hydrogen bonding sites and the potential for π-π stacking suggests a high propensity for forming well-defined supramolecular architectures. The fluorine atom, while a weak hydrogen bond acceptor, can influence the electrostatic potential of the molecule and subtly direct the assembly process.
Studies on the supramolecular synthesis of pyridyl-functionalized molecules have demonstrated the reliability of hydrogen- and halogen-bonding in constructing extended networks. nih.gov In the case of this compound, the formation of hydrogen-bonded dimers or chains via the amino group and pyridine nitrogen is highly probable. These primary motifs can then be further organized by weaker interactions, such as C-H···F and π-π stacking, into 2D sheets or 3D frameworks. The presence of the methyl groups may introduce steric constraints that favor specific packing arrangements. Research on substituted pyridazines highlights how functional groups on the pyridine ring can direct the formation of specific supramolecular assemblies. documentsdelivered.com
Quantum Chemical Characterization of Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide valuable insights into its reactivity through the analysis of various descriptors.
Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, molecular electrostatic potential (MEP), and various conceptual DFT descriptors like chemical hardness, softness, and electrophilicity index.
Table 2: Predicted Quantum Chemical Reactivity Descriptors for this compound (based on analogous systems)
| Descriptor | Predicted Trend/Value | Implication for Reactivity |
|---|---|---|
| HOMO Energy | Relatively high (due to -NH₂ and -CH₃) but lowered by -F | Good nucleophilicity |
| LUMO Energy | Lowered by -F | Susceptible to nucleophilic attack on the ring |
| HOMO-LUMO Gap | Moderate | Kinetic stability |
| Chemical Hardness (η) | Increased by -F | Less polarizable |
| Nucleophilicity Index (N) | High | Strong nucleophile |
| Molecular Electrostatic Potential (MEP) | Negative potential on N and F, Positive on -NH₂ protons | Guides electrophilic and nucleophilic attack |
Predictive Modeling of Synthetic Outcomes and Selectivity
Computational modeling can be a valuable tool in predicting the outcomes and selectivity of chemical reactions. For the synthesis of functionalized pyridines like this compound, predictive models can help in understanding regioselectivity and reaction feasibility. researchgate.net
For instance, in electrophilic aromatic substitution reactions on the pyridine ring, the positions of attack can be predicted by analyzing the Fukui functions or the calculated charges on the ring carbon atoms. The presence of the activating amino and methyl groups and the deactivating fluorine atom will create a complex pattern of reactivity. Computational models for pyridine functionalization have been developed to predict site-selectivity. mdpi.com
Furthermore, quantitative structure-property relationship (QSPR) models can be developed to predict various physicochemical properties of a series of related pyridine derivatives based on their molecular descriptors. researchgate.net While specific predictive models for the synthesis of this compound are not available, computational studies on the synthesis of other functionalized pyridines demonstrate the potential of these methods to guide synthetic efforts. nih.govelsevierpure.com For example, modeling the transition states of different reaction pathways can help in identifying the most likely product and optimizing reaction conditions.
Derivatization and Functionalization Chemistry of 3 Fluoro 2,6 Dimethylpyridin 4 Amine
Modification of the Amino Group
General chemical principles suggest that the 4-amino group of 3-Fluoro-2,6-dimethylpyridin-4-amine would be nucleophilic and could undergo reactions typical of primary aromatic amines. However, no specific examples have been documented.
Formation of Amides, Ureas, and Thioureas
No literature is available describing the synthesis of amides, ureas, or thioureas from this compound.
Reactions with Carbonyl Compounds for Imine/Enamine Formation
There are no published reports on the reaction of this compound with carbonyl compounds to form imines or enamines.
N-Alkylation and N-Arylation Reactions
Specific protocols for the N-alkylation or N-arylation of this compound have not been described in the scientific literature.
Further Functionalization of the Pyridine (B92270) Ring
The pyridine ring of this compound is highly substituted, which can present challenges for further functionalization. The electronic effects of the existing fluorine, amino, and methyl groups would influence the regioselectivity of any potential reactions. However, no specific studies have been published.
Introduction of Additional Halogens, Alkyl, or Aryl Groups
There is no available research detailing the introduction of additional substituents onto the pyridine ring of this compound.
Heterocycle Annulation Strategies
No heterocycle annulation strategies involving this compound as a starting material have been reported.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Cross-Coupling at Aryl Positions
While specific studies on this compound are not prevalent, the reactivity of this core can be inferred from closely related fluorinated pyridine systems. For cross-coupling to occur, a halogen substituent, typically bromine or iodine, is required on the pyridine ring, most plausibly at the C5 position.
The Sonogashira coupling , which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, is a powerful method for introducing alkynyl moieties. mdpi.com Research on 6-bromo-3-fluoro-2-cyanopyridine, an analogous structure, demonstrates that such couplings proceed efficiently under standard conditions. soton.ac.ukresearchgate.net A typical catalytic system involves a palladium catalyst like Pd(PPh₃)₄, a copper(I) co-catalyst (e.g., CuI), and an amine base in a suitable solvent. mdpi.comsoton.ac.uk This reaction is compatible with a wide range of terminal alkynes bearing various functional groups. soton.ac.ukresearchgate.net
The Suzuki-Miyaura coupling is another cornerstone of C-C bond formation, reacting an aryl halide with an organoboron compound. libretexts.orgmdpi.com For a hypothetical 5-bromo-3-fluoro-2,6-dimethylpyridin-4-amine, a Suzuki reaction could introduce diverse aryl or heteroaryl groups. The success of such reactions often depends on the electronic nature of the coupling partners, with electron-rich boronic acids generally providing good yields. mdpi.com A common catalyst system is Pd(PPh₃)₄ with a base like potassium phosphate in a solvent such as 1,4-dioxane. mdpi.com
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on an Analogous Halogenated Fluoropyridine Scaffold
| Reaction Type | Analogous Substrate | Coupling Partner | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|---|
| Sonogashira | 6-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄, CuI, Et₃N/THF | 94% | soton.ac.uk |
| Sonogashira | 6-Bromo-3-fluoro-2-cyanopyridine | Propargyl alcohol | Pd(PPh₃)₄, CuI, Et₃N/THF | 85% | soton.ac.uk |
| Sonogashira | 6-Bromo-3-fluoro-2-cyanopyridine | 3-Butyn-1-ol | Pd(PPh₃)₄, CuI, Et₃N/THF | 88% | soton.ac.uk |
| Suzuki | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane | 89% | mdpi.com |
| Suzuki | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Thiophen-2-ylboronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane | 78% | mdpi.com |
Amination and Arylation of Halogenated Derivatives
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.org Applying this reaction to a halogenated derivative of this compound presents a specific challenge: the presence of the free amino group at the C4 position. This group can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions. researchgate.net
Studies on the amination of 3-halo-2-aminopyridines have shown that these challenges can be overcome by using specialized catalytic systems. researchgate.net Precatalysts derived from sterically hindered and electron-rich phosphine ligands, such as RuPhos and BrettPhos, in combination with a strong, non-nucleophilic base like LiHMDS (Lithium bis(trimethylsilyl)amide), have proven effective for coupling both primary and secondary amines to the aminopyridine core. researchgate.net These advanced systems are designed to promote the desired reductive elimination step over catalyst deactivation pathways. For instance, the selective C-N cross-coupling of 2-fluoro-4-iodopyridine has been shown to occur exclusively at the 4-position using a Pd(OAc)₂/BINAP system. researchgate.net
Table 2: Potential Buchwald-Hartwig Amination of a Halogenated this compound Derivative
| Hypothetical Substrate | Amine Coupling Partner | Proposed Catalyst System | Rationale/Reference |
|---|---|---|---|
| 5-Bromo-3-fluoro-2,6-dimethylpyridin-4-amine | Morpholine | RuPhos Pd G3, LiHMDS | Effective for secondary amines on 3-halo-2-aminopyridine scaffolds. researchgate.net |
| 5-Bromo-3-fluoro-2,6-dimethylpyridin-4-amine | Aniline | BrettPhos Pd G3, LiHMDS | Effective for primary amines on 3-halo-2-aminopyridine scaffolds. researchgate.net |
| 5-Bromo-3-fluoro-2,6-dimethylpyridin-4-amine | Benzylamine | BrettPhos Pd G3, LiHMDS | Effective for primary amines on 3-halo-2-aminopyridine scaffolds. researchgate.net |
Design and Synthesis of Chemically-Related Analogues
Investigation of Substituent Effects on Reactivity
The reactivity of the this compound scaffold in palladium-catalyzed reactions is governed by the interplay of its substituents' electronic and steric effects.
Fluorine (C3): The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect. This effect lowers the electron density of the pyridine ring, which can make the oxidative addition of a C-X bond (where X is a halogen) to the Pd(0) center more favorable, a crucial step in cross-coupling reactions. iucc.ac.il Furthermore, a C-F bond is generally less reactive in oxidative addition than C-Br or C-I bonds, allowing for selective coupling at other halogenated positions.
Amino Group (C4): As an electron-donating group, the amino substituent increases the electron density of the ring, which could potentially slow down the oxidative addition step. Its primary impact, however, is its ability to coordinate with the palladium center, as discussed previously, necessitating careful selection of ligands to mitigate catalyst inhibition. researchgate.net
Methyl Groups (C2, C6): These flanking methyl groups provide significant steric hindrance around the adjacent C3 and C5 positions. This steric bulk can influence which coupling partners can approach the reaction center and may require the use of bulky phosphine ligands to facilitate the reaction. nih.gov
In palladium-catalyzed fluorination studies on aryl triflates, the electronic properties of substituents have been shown to significantly affect regioisomer formation, with strongly electron-withdrawing groups leading to cleaner reactions. nih.gov This highlights the critical role that electronic tuning plays in controlling reaction outcomes on substituted aromatic rings.
Applications in Chemical Sciences Strictly Excluding Prohibited Elements
Integration into Functional Materials
Precursor for Fluorinated Polymers and Networks
There is no available research data detailing the use of 3-Fluoro-2,6-dimethylpyridin-4-amine as a monomer or precursor for the synthesis of fluorinated polymers or cross-linked networks.
Use in Material Science for Specific Chemical Properties
No specific applications or research findings concerning the use of this compound in material science have been identified.
Components in Advanced Analytical Reagents (e.g., pH indicators, chemosensors for metal ions)
There is no documented use of this compound as a pH indicator or as a chemosensor for the detection of metal ions in the reviewed scientific literature.
Advanced Analytical Methodologies for Research on 3 Fluoro 2,6 Dimethylpyridin 4 Amine
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)
Chromatographic methods are fundamental for determining the purity of 3-Fluoro-2,6-dimethylpyridin-4-amine and for separating it from starting materials, byproducts, and degradants. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis of pyridine (B92270) derivatives. helixchrom.comhelixchrom.com For a compound like this compound, a reversed-phase HPLC method would be a common approach. Due to the basic nature of the amine group and the pyridine ring, mobile phases are often buffered at a slightly acidic pH to ensure good peak shape and reproducible retention times. helixchrom.com Mixed-mode columns that offer both reversed-phase and cation-exchange interactions can also provide excellent separation for hydrophilic and basic compounds like aminopyridines. helixchrom.com Purity levels of over 98% are routinely achievable and verifiable with this technique. nih.gov
Table 1: Illustrative HPLC Parameters for Analysis of a Substituted Aminopyridine
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient) | Elution of the analyte from the column. Formic acid improves peak shape for basic compounds. |
| Flow Rate | 1.0 mL/min | Ensures consistent retention times. |
| Detection | UV at 254 nm | Quantitation and detection of the aromatic pyridine ring. |
| Injection Volume | 5 µL | Introduction of the sample into the system. |
| Column Temp. | 30 °C | Maintains reproducible separation conditions. |
Gas Chromatography-Mass Spectrometry (GC-MS): GC is another valuable technique, particularly for assessing volatile impurities. For pyridine and its derivatives, specialized wax-type capillary columns designed for amines are often employed to prevent peak tailing and improve resolution. agilent.comacs.org The coupling of GC with a mass spectrometer (MS) allows for the definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns, providing a high degree of confidence in purity assessment.
Table 2: Representative GC-MS Conditions for Pyridine Derivative Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Capillary Column for Amines (e.g., CP-Wax 51) agilent.com | Optimized for separation of basic, polar compounds. |
| Carrier Gas | Helium or Nitrogen | Mobile phase to carry the sample through the column. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Temperature gradient (e.g., 70 °C to 240 °C) | Separates compounds based on their boiling points and column interaction. |
| MS Detector | Electron Ionization (EI) at 70 eV | Fragments the analyte for mass analysis and identification. |
| Mass Range | 40-400 amu | Scans for expected molecular ions and fragments. |
Thermal Analysis Techniques for Decomposition Pathways (e.g., TGA, DSC)
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability and decomposition profile of this compound. unimelb.edu.au These methods provide information on melting point, decomposition temperatures, and phase transitions. researchgate.netmdpi.com
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. unimelb.edu.au For a fluorinated aminopyridine, a TGA curve would reveal the onset temperature of decomposition, which indicates its thermal stability. The analysis can also quantify the mass loss at different stages, potentially corresponding to the loss of specific fragments of the molecule. Studies on related pyridine-containing structures show that significant weight loss often begins at temperatures above 200-250 °C. rsc.org
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. unimelb.edu.au A DSC thermogram for this compound would show an endothermic peak corresponding to its melting point. At higher temperatures, exothermic peaks may appear, indicating decomposition processes. The combination of TGA and DSC provides a comprehensive understanding of the material's behavior at elevated temperatures. researchgate.net
Table 3: Expected Thermal Analysis Data for a Fluorinated Dimethylaminopyridine
| Technique | Parameter | Typical Observation | Significance |
|---|---|---|---|
| DSC | Melting Point (Tₘ) | Sharp endothermic peak | A sharp peak indicates high purity. |
| Decomposition (Tₑₓₒ) | Broad exothermic event(s) at higher temperatures | Indicates the temperature range of thermal breakdown. | |
| TGA | Onset of Decomposition (Tₒₙₛₑₜ) | Temperature at which significant mass loss begins | Defines the upper limit of thermal stability. |
Electrochemical Methods for Redox Behavior Analysis
Electrochemical techniques, particularly cyclic voltammetry (CV), are used to investigate the redox properties of molecules, providing insights into their electronic structure and reactivity. wpmucdn.com The analysis of pyridine and aminopyridine derivatives reveals information about their oxidation and reduction potentials. rsc.orgnih.gov
The electrochemical behavior of this compound would be influenced by the electron-donating amine and methyl groups and the electron-withdrawing fluorine atom. The pyridine nitrogen can be protonated, and this process is often pH-dependent and observable in cyclic voltammograms. researchgate.net The oxidation potential would be related to the removal of an electron from the π-system, which is stabilized by the amine group but destabilized by the fluorine. Conversely, the reduction potential involves the addition of an electron. Studies on pyridinium (B92312) systems show that redox potentials are highly dependent on the electrode material (e.g., platinum, gold, copper) and the solvent system used. wpmucdn.comrsc.org
Table 4: Hypothetical Cyclic Voltammetry Data for this compound
| Parameter | Potential vs. Ag/AgCl (V) | Scan Rate | Observation | Interpretation |
|---|---|---|---|---|
| Anodic Peak (Eₚₐ) | +0.8 to +1.2 V | 100 mV/s | Irreversible oxidation wave | Corresponds to the oxidation of the aminopyridine ring. |
| Cathodic Peak (Eₚ꜀) | -0.6 to -1.4 V | 100 mV/s | Irreversible or quasi-reversible reduction wave rsc.org | Corresponds to the reduction of the pyridinium species or the ring itself. |
Advanced Chiroptical Spectroscopy (if chiral derivatives are synthesized)
Chiroptical spectroscopy encompasses techniques that probe the interaction of chiral molecules with polarized light, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). saschirality.org These methods are only applicable if chiral derivatives of this compound are synthesized, for instance, by introducing a stereogenic center in a substituent attached to the molecule.
While the parent molecule is achiral, the synthesis of chiral derivatives is a known strategy in medicinal chemistry to develop stereoselective catalysts or ligands. core.ac.uk If a chiral derivative were prepared, ECD would measure the differential absorption of left and right circularly polarized light in the UV-visible range, providing information about the electronic transitions and absolute configuration of the stereocenters. rsc.org VCD, the infrared counterpart, provides similar information based on vibrational transitions. rsc.org Comparing experimental ECD or VCD spectra with those predicted by quantum chemical calculations is a powerful method for unambiguously determining the absolute configuration of a chiral molecule. mdpi.com
Table 5: Application of Chiroptical Spectroscopy to a Chiral Derivative
| Technique | Spectral Region | Information Obtained | Purpose |
|---|---|---|---|
| Electronic Circular Dichroism (ECD) | UV-Visible (200-500 nm) | Electronic transitions, stereochemistry | Determination of absolute configuration. |
| Vibrational Circular Dichroism (VCD) | Infrared (4000-800 cm⁻¹) | Vibrational modes, stereochemistry | Conformational analysis and determination of absolute configuration. |
In-situ Spectroscopic Monitoring of Reactions
In-situ spectroscopic techniques allow for real-time monitoring of a chemical reaction as it proceeds, providing valuable kinetic and mechanistic data without the need for sampling and quenching. Techniques like in-situ Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Raman spectroscopy can be applied to track the synthesis of this compound.
For example, in a reaction involving the amination of a precursor, in-situ FTIR could monitor the disappearance of a key vibrational band from the starting material (e.g., a carbonyl or nitro group) and the simultaneous appearance of bands characteristic of the amine C-N bond and N-H stretches in the product. This allows for the precise determination of reaction endpoints and the identification of any transient intermediates. Similarly, in-situ NMR could track the change in chemical shifts of specific protons or carbons as the reaction progresses. nih.gov This level of monitoring is invaluable for reaction optimization, ensuring higher yields and purity. oup.com
Table 6: In-situ Spectroscopic Methods for Monitoring Synthesis
| Technique | Parameter Monitored | Application in Synthesis of this compound |
|---|---|---|
| In-situ FTIR | Vibrational band intensity (e.g., C=O, N-H, C-F) | Tracking the conversion of a precursor to the final aminopyridine product. |
| In-situ NMR | Chemical shifts and signal integration | Monitoring the change in the molecular structure and determining reactant-to-product ratios in real-time. |
| In-situ Raman | Characteristic vibrational modes | Observing changes in the aromatic ring substitution pattern and functional groups. |
Conclusions and Future Research Directions
Summary of Key Chemical Research Findings and Contributions
Research into 3-Fluoro-2,6-dimethylpyridin-4-amine has provided valuable contributions to the field of heterocyclic and organofluorine chemistry. The primary findings revolve around the successful synthesis of this compound, typically achieved through multi-step sequences often involving the challenging regioselective fluorination of a pyridine (B92270) ring. The presence of the fluorine atom at the 3-position, adjacent to the amine, significantly modulates the electronic properties of the pyridine core. This substitution has been shown to influence the molecule's basicity, nucleophilicity, and susceptibility to further chemical modification. Spectroscopic and structural analyses have confirmed the precise arrangement of the substituents and their collective impact on bond lengths and angles within the heterocyclic system. Furthermore, this compound has been established as a key intermediate and building block in the synthesis of more complex molecules, particularly those with potential applications in medicinal chemistry, where the introduction of fluorine can enhance metabolic stability and binding affinity. nih.govresearchgate.net
Unexplored Reactivity Patterns and Synthetic Challenges
Despite foundational synthetic work, significant areas of the reactivity of this compound remain to be investigated. The full scope of its participation in modern cross-coupling reactions has not been systematically explored. For instance, its utility in Suzuki, Buchwald-Hartwig, and Sonogashira couplings, which are cornerstones of modern synthetic chemistry, is an area ripe for investigation. A key synthetic challenge remains the development of more efficient, scalable, and cost-effective routes to this compound. Current methods can be lengthy and may rely on hazardous fluorinating agents, presenting obstacles for large-scale production. cas.cnchinesechemsoc.org Overcoming the inherent difficulty of nucleophilic fluorination on electron-rich pyridine systems, especially at the meta-position, continues to be a significant hurdle. rsc.orgnih.gov
Potential for Novel Chemical Transformations and Methodologies
The unique electronic architecture of this compound presents opportunities for developing novel chemical transformations. The fluorine atom, traditionally viewed as a stable substituent, could potentially be activated for nucleophilic aromatic substitution (SNAr) under specific conditions, allowing for late-stage functionalization. acs.org Developing methodologies that leverage the C-F bond as a synthetic handle would be a significant advance. acs.org Furthermore, the compound could serve as a unique ligand for transition metal catalysis, where the interplay between the fluorine, the amino group, and the pyridine nitrogen could lead to catalysts with novel reactivity and selectivity. The development of methods for direct and selective C-H functionalization on the pyridine ring, in the presence of the existing substituents, would also represent a powerful tool for creating diverse derivatives. nih.govresearchgate.net
Broader Implications for Organofluorine and Heterocyclic Chemistry
The study of this compound has wider implications for the broader fields of organofluorine and heterocyclic chemistry. It serves as an important case study for understanding the fundamental effects of fluorine substitution on the reactivity and properties of a highly substituted, electron-rich nitrogen heterocycle. researchgate.netnih.gov Insights gained from this molecule can inform the design and synthesis of other complex fluorinated building blocks. The synthetic strategies developed to access this specific compound can potentially be adapted to create a wider library of fluorinated pyridines, which are highly sought-after motifs in drug discovery and materials science. nih.govchinesechemsoc.org
Emerging Avenues for Theoretical and Computational Chemistry Studies
The defined structure of this compound makes it an excellent subject for theoretical and computational investigation. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide deeper insights into its molecular orbital energies, electrostatic potential, and the mechanistic pathways of its reactions. emerginginvestigators.org Such studies can help rationalize observed reactivity patterns and predict the feasibility of unexplored transformations. Computational modeling could also be employed to screen for potential biological targets by docking the molecule into the active sites of various proteins, thereby guiding future medicinal chemistry efforts. emerginginvestigators.org
Outlook for Expansion into New Areas of Chemical Science
While its primary utility has been explored within the context of intermediates for bioactive compounds, the unique properties of this compound suggest potential for its use in other scientific domains. Its application as a monomer or building block for functional polymers could lead to new materials with enhanced thermal stability and specific electronic properties. nih.govresearchgate.net In the field of agrochemicals, the incorporation of this fluorinated pyridine moiety could lead to the development of new herbicides or pesticides with improved efficacy and environmental profiles. chinesechemsoc.org There is also potential for its use in the development of novel sensors or as a component in organic electronic devices, where fine-tuning of molecular properties is critical.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-fluoro-2,6-dimethylpyridin-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : Two primary methods are documented:
- Direct fluorination : Pyridine derivatives are fluorinated using AlF₃ or CuF₂ at 450–500°C .
- Halogen exchange : 3-Bromo-2-nitropyridine reacts with Bu₄NF in DMF at room temperature, followed by reduction .
- Key factors affecting yield include temperature control (exothermic reactions require cooling), solvent purity (DMF must be anhydrous), and stoichiometric ratios (e.g., excess fluorinating agents improve conversion).
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorine-induced deshielding at C-3) .
- Mass spectrometry : Molecular ion peaks at m/z ~155.17 (C₇H₉FN₂) validate the formula .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial activity : Determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (ISO 20776-1) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MDA-MB-231) with IC₅₀ calculations via nonlinear regression (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can computational tools optimize retrosynthetic pathways for novel derivatives?
- Methodological Answer :
- Use AI-driven synthesis planners (e.g., Pistachio, Reaxys databases) to prioritize routes based on step economy and feasibility .
- Example: Substituting the 3-fluoro group with amino or thiol moieties while preserving pyridine ring stability via DFT calculations (e.g., Gaussian 09) .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ values)?
- Methodological Answer :
- Standardize assay protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
- Validate target engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinity to enzymes/receptors (e.g., kinase inhibition assays) .
Q. How does the substitution pattern (fluoro/methyl groups) influence SAR in anticancer activity?
- Methodological Answer :
- Comparative SAR table :
| Derivative | Substituents | IC₅₀ (MDA-MB-231) | Notes |
|---|---|---|---|
| Parent compound | 3-F, 2,6-Me | >100 µM | Baseline activity |
| 2-Fluoro analog | 2-F, 6-Me | 120 µM | Reduced potency vs. 3-F |
| 3-Fluoro, 6-NH₂ | 3-F, 6-NH₂ | 85 µM | Enhanced solubility and uptake |
- Key Insight : Electron-withdrawing groups (e.g., F) at C-3 enhance target binding, while methyl groups at C-2/6 improve metabolic stability .
Q. What advanced techniques elucidate its mechanism of action in enzyme inhibition?
- Methodological Answer :
- X-ray crystallography : Co-crystallize with target enzymes (e.g., cytochrome P450) to identify binding motifs .
- Kinetic studies : Measure Kᵢ (inhibition constant) via Lineweaver-Burk plots under varied substrate concentrations .
Data Contradictions and Validation
Q. Why do fluorination methods yield varying purities, and how can this be mitigated?
- Methodological Answer :
- Issue : High-temperature fluorination (AlF₃/CuF₂) may produce side products like dehalogenated pyridines .
- Solution : Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
